2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
CAS No.:
Cat. No.: VC15834519
Molecular Formula: C18H18N4O
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2-cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O/c1-11(12-5-3-2-4-6-12)21-18(23)14-9-19-17-16(14)22-15(10-20-17)13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,19,20)(H,21,23) |
| Standard InChI Key | BTBFTXBNKDYRHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates a bicyclic pyrrolo[2,3-b]pyrazine system, with a cyclopropyl group at position 2 and an N-(1-phenylethyl)carboxamide moiety at position 7. The pyrrolopyrazine core consists of fused pyrrole and pyrazine rings, creating a planar aromatic system conducive to π-π stacking interactions with biological targets . Key structural parameters include:
The cyclopropyl group introduces steric constraints that may enhance target selectivity, while the phenethyl side chain contributes to hydrophobic interactions with protein binding pockets .
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically begins with functionalization of a pyrrolopyrazine precursor. As detailed in patent literature, a common pathway involves:
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Cyclization: Formation of the pyrrolopyrazine core via acid-catalyzed cyclization of substituted pyrazine derivatives.
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Carboxamide Coupling: Reaction of the 7-carboxylic acid intermediate with (1-phenylethyl)amine using coupling agents like HATU or EDC .
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Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation under basic conditions .
Process Challenges
Key challenges include:
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Regioselectivity: Ensuring proper substitution at the pyrrolopyrazine C-2 and C-7 positions .
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Stability of Intermediates: The cyclopropyl group is prone to ring-opening under acidic conditions, necessitating pH-controlled reactions.
Mechanism of Action and Biological Activity
Kinase Inhibition Profile
The compound exhibits inhibitory activity against tyrosine kinases, particularly Insulin-like Growth Factor 1 Receptor (IGF-1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC₅₀ values in the low nanomolar range . Its binding mode involves:
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ATP-Competitive Inhibition: The pyrrolopyrazine core occupies the adenine-binding pocket, while the phenethyl group extends into hydrophobic regions .
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Allosteric Modulation: The cyclopropyl moiety may stabilize kinase conformations incompatible with ATP binding .
Cellular Effects
In vitro studies demonstrate:
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Antiproliferative Activity: Inhibition of tumor cell lines (e.g., A549 lung carcinoma) at IC₅₀ = 0.5–2.3 μM .
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Apoptosis Induction: Caspase-3/7 activation in dose-dependent assays .
Pharmacokinetics and ADME Profile
Absorption and Distribution
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Bioavailability: ~35% in rodent studies, limited by first-pass metabolism .
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Plasma Protein Binding: 92%, indicating potential drug-drug interactions .
Metabolism and Excretion
Primary metabolic pathways include:
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Cyclopropane Ring Oxidation: Catalyzed by CYP3A4, yielding inactive metabolites .
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Amide Hydrolysis: Mediated by carboxylesterases, releasing 1-phenylethylamine .
Future Directions and Challenges
Structural Optimization
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Metabolic Stability: Fluorination of the cyclopropane ring may reduce CYP-mediated oxidation .
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Solubility Enhancement: Introduction of ionizable groups (e.g., tertiary amines) could improve aqueous solubility .
Clinical Translation
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